5-fluoropentanenitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-fluoropentanenitrile, can be synthesized through several methods. One common approach involves the fluorination of valeronitrile using a fluorinating agent such as elemental fluorine or a fluorinating reagent like Selectfluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position.
Another method involves the hydrogenation of pentenenitrile in the presence of a novel mixed catalyst. This process includes adding pentenenitrile, ethanol, and a macromolecular palladium complex catalyst into a hydrogenation reaction kettle. The reaction is carried out under a hydrogen pressure of 0.2 MPa at 60°C for a specified duration .
Industrial Production Methods: Industrial production of valeronitrile, 5-fluoro-, often involves large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized to achieve high yields and purity while minimizing by-products and waste. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Valeronitrile, 5-fl
Properties
IUPAC Name |
5-fluoropentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN/c6-4-2-1-3-5-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKGRFZSJHYEOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCF)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188797 | |
Record name | Valeronitrile, 5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353-13-9 | |
Record name | Valeronitrile, 5-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valeronitrile, 5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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